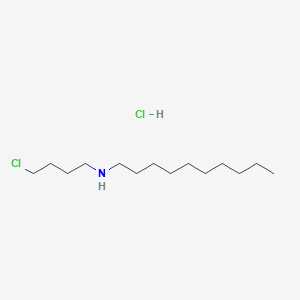methylsilane CAS No. 88336-58-7](/img/structure/B14405684.png)
[(Cyclohex-1-en-1-yl)oxy](diethyl)methylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cyclohex-1-en-1-yl)oxymethylsilane is an organosilicon compound that features a cyclohexene ring bonded to a silicon atom through an oxygen bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-1-en-1-yl)oxymethylsilane typically involves the reaction of cyclohex-1-en-1-ol with diethylmethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
Cyclohex-1-en-1-ol+DiethylmethylchlorosilaneBase(Cyclohex-1-en-1-yl)oxymethylsilane+HCl
Industrial Production Methods
Industrial production of (Cyclohex-1-en-1-yl)oxymethylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired compound.
化学反応の分析
Types of Reactions
(Cyclohex-1-en-1-yl)oxymethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the oxygen bridge can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.
科学的研究の応用
(Cyclohex-1-en-1-yl)oxymethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex silicon-containing molecules.
Biology: The compound can be used in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component of therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
作用機序
The mechanism by which (Cyclohex-1-en-1-yl)oxymethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond can undergo hydrolysis, leading to the formation of silanols, which can further react to form siloxane linkages. These reactions are crucial in the formation of silicon-based polymers and materials.
類似化合物との比較
Similar Compounds
- Cyclohexylmethyldichlorosilane
- Cyclohexyltrimethoxysilane
- Cyclohexyltriethoxysilane
Uniqueness
(Cyclohex-1-en-1-yl)oxymethylsilane is unique due to the presence of the cyclohexene ring, which imparts distinct reactivity and steric properties compared to other cyclohexyl-substituted silanes. This uniqueness makes it valuable in specific synthetic applications where the cyclohexene moiety can participate in additional reactions, such as Diels-Alder reactions or other cycloadditions.
特性
CAS番号 |
88336-58-7 |
|---|---|
分子式 |
C11H22OSi |
分子量 |
198.38 g/mol |
IUPAC名 |
cyclohexen-1-yloxy-diethyl-methylsilane |
InChI |
InChI=1S/C11H22OSi/c1-4-13(3,5-2)12-11-9-7-6-8-10-11/h9H,4-8,10H2,1-3H3 |
InChIキー |
HETCICFCHNUYHK-UHFFFAOYSA-N |
正規SMILES |
CC[Si](C)(CC)OC1=CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


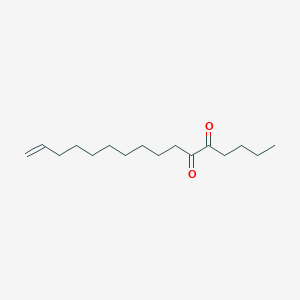

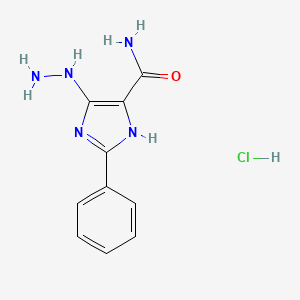
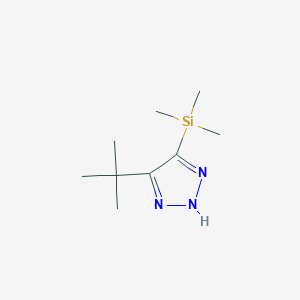
![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)
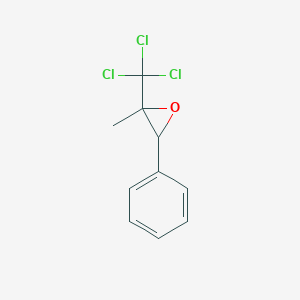
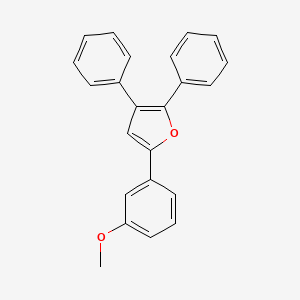
![Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate](/img/structure/B14405637.png)
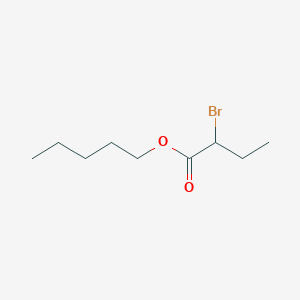
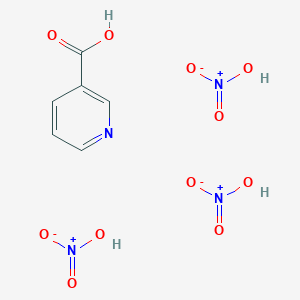
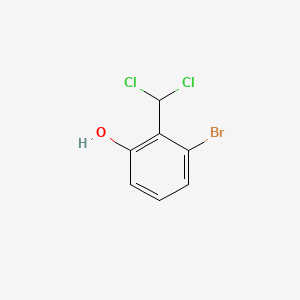
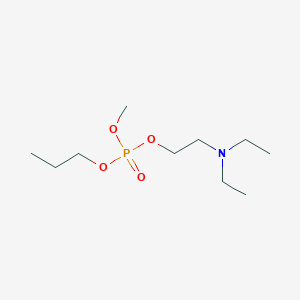
![N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14405664.png)
